2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a pyridinylmethyl group, and a phenylacetamide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or water; mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(pyridin-4-ylmethyl)acetamide
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)acetamide
Uniqueness
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is unique due to the presence of both a chloro group and a pyridinylmethyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-3-1-11(2-4-13)9-12-5-7-16-8-6-12/h1-8H,9-10H2,(H,17,18) |
InChI Key |
PXEMJVFUXKULII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCl |
Origin of Product |
United States |
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